molecular formula C12H16FN B3309790 Cyclopentyl(4-fluorophenyl)methanamine CAS No. 943118-99-8

Cyclopentyl(4-fluorophenyl)methanamine

Cat. No. B3309790
CAS RN: 943118-99-8
M. Wt: 193.26 g/mol
InChI Key: NTNLGQWPYJTABN-UHFFFAOYSA-N
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Description

Cyclopentyl(4-fluorophenyl)methanamine is a chemical compound with the empirical formula C12H17ClFN . It is a solid substance and is provided to early discovery researchers as part of a collection of unique chemicals .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string NC(C1CCCC1)C2=CC=C(F)C=C2.Cl . The InChI key for this compound is MZNQZJMESMHSSY-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 229.72 . The compound’s storage temperature is room temperature .

Scientific Research Applications

Biased Agonists for Serotonin 5-HT1A Receptors

Novel derivatives of 1-(1-benzoylpiperidin-4-yl)methanamine, including compounds structurally related to Cyclopentyl(4-fluorophenyl)methanamine, have been designed as "biased agonists" for serotonin 5-HT1A receptors. These compounds preferentially promote ERK1/2 phosphorylation over other pathways in signal transduction assays. The leading compound, NLX-204, displayed high selectivity and efficacy in preclinical models, suggesting potential as an antidepressant drug candidate (Sniecikowska et al., 2019).

Structural Analysis of Benzofuran Derivatives

Structural analyses have been conducted on benzofuran derivatives, including those with a cyclopentyl ring, to understand their conformation and intermolecular interactions. For instance, 5-Cyclopentyl-2-(4-fluorophenyl)-3-methylsulfinyl-1-benzofuran and its isopropylsulfonyl counterpart have been studied, revealing how their molecular structures influence crystal formation and potentially affect their biological activity (Seo et al., 2011; Choi et al., 2012).

Transfer Hydrogenation Reactions

This compound derivatives have been explored as ligands in the synthesis of ruthenium(II) complexes. These complexes have demonstrated high efficiency in catalyzing transfer hydrogenation reactions, a process crucial for the production of various chemical compounds, highlighting the utility of such derivatives in synthetic chemistry (Karabuğa et al., 2015).

Synthesis and Analysis of Fluoroketamine Derivatives

Research into the development of novel ketamine derivatives has led to the synthesis of fluoroketamine, a compound with potential advantages over ketamine in terms of dosage and recovery time in preclinical models. This research underscores the importance of this compound derivatives in the creation of new therapeutic agents (Moghimi et al., 2014).

Safety and Hazards

Cyclopentyl(4-fluorophenyl)methanamine is classified as a combustible solid . Its safety information includes hazard statements such as H302, H315, H319, and H335 . Precautionary measures include avoiding breathing vapors, mist, or gas, ensuring adequate ventilation, and removing all sources of ignition .

properties

IUPAC Name

cyclopentyl-(4-fluorophenyl)methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16FN/c13-11-7-5-10(6-8-11)12(14)9-3-1-2-4-9/h5-9,12H,1-4,14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTNLGQWPYJTABN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(C2=CC=C(C=C2)F)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16FN
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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